2-Methoxy-3-(thiophen-2-YL)benzoic acid
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Overview
Description
2-Methoxy-3-(thiophen-2-YL)benzoic acid is a compound that features a benzoic acid core substituted with a methoxy group and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both benzoic acid and thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(thiophen-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Formation of 2-carboxy-3-(thiophen-2-YL)benzoic acid.
Reduction: Formation of 2-methoxy-3-(thiophen-2-YL)benzyl alcohol.
Substitution: Formation of halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2-Methoxy-3-(thiophen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(thiophen-2-YL)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Additionally, the methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the thiophene ring, resulting in different chemical and biological properties.
3-(Thiophen-2-YL)benzoic acid: Lacks the methoxy group, which can affect its solubility and reactivity.
2-Methoxy-3-(furan-2-YL)benzoic acid: Contains a furan ring instead of a thiophene ring, leading to different electronic and steric effects.
Uniqueness
2-Methoxy-3-(thiophen-2-YL)benzoic acid is unique due to the combination of the methoxy group and the thiophene ring on the benzoic acid core. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
2-methoxy-3-thiophen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-11-8(10-6-3-7-16-10)4-2-5-9(11)12(13)14/h2-7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAABTJLRHAKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591622 |
Source
|
Record name | 2-Methoxy-3-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-40-9 |
Source
|
Record name | 2-Methoxy-3-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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